![molecular formula C14H11ClFNO4S B3035592 2-{2-Chloro[(4-fluorophenyl)sulfonyl]anilino}acetic acid CAS No. 337921-99-0](/img/structure/B3035592.png)
2-{2-Chloro[(4-fluorophenyl)sulfonyl]anilino}acetic acid
Vue d'ensemble
Description
The compound 2-{2-Chloro[(4-fluorophenyl)sulfonyl]anilino}acetic acid is a chemical entity that appears to be related to various sulfonamide derivatives, which are known for their diverse biological activities. Although the provided papers do not directly discuss this compound, they do provide insights into related structures and their interactions with biological systems. For instance, the binding of 1-anilino-8-naphthalene sulfonic acid (ANS) to enzymes and the metabolism of 3-chloro-4-fluoro-aniline in animals suggest that chloro- and fluoro-substituted anilines and their derivatives can have significant biological effects and interactions.
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of a sulfonyl group to an aniline derivative, followed by the attachment of an acetic acid moiety. While the papers do not detail the synthesis of 2-{2-Chloro[(4-fluorophenyl)sulfonyl]anilino}acetic acid specifically, they do mention methodologies that could be adapted for its synthesis. For example, the analysis of related compounds like 2,4-dichlorophenoxy acetic acid and the spectrophotometric determination of 2,4-D imply that chlorinated and fluorinated aromatic compounds can be manipulated under laboratory conditions, potentially through halogenation, sulfonation, and acylation reactions.
Molecular Structure Analysis
The molecular structure of 2-{2-Chloro[(4-fluorophenyl)sulfonyl]anilino}acetic acid would consist of a benzene ring substituted with chloro and fluoro groups, a sulfonyl group, and an aniline moiety linked to acetic acid. The presence of these substituents would influence the compound's electronic distribution, reactivity, and potential binding sites, as seen with the binding of ANS to cholinesterases . The electronic effects of the chloro and fluoro substituents would also be expected to impact the compound's acidity and stability.
Chemical Reactions Analysis
The reactivity of 2-{2-Chloro[(4-fluorophenyl)sulfonyl]anilino}acetic acid would be influenced by the presence of the electron-withdrawing sulfonyl and halogen groups. These groups could make the compound a potential electrophile in substitution reactions or influence its behavior as an acid or base. The metabolism of 3-chloro-4-fluoro-aniline suggests that such compounds can undergo biotransformation, leading to various metabolites, which could also be the case for 2-{2-Chloro[(4-fluorophenyl)sulfonyl]anilino}acetic acid in biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-{2-Chloro[(4-fluorophenyl)sulfonyl]anilino}acetic acid would be characterized by its solubility, melting point, and spectroscopic properties, which are not directly discussed in the provided papers. However, the analysis of 2,4-D and the fluorescent properties of ANS suggest that similar compounds can be analyzed using chromatographic and spectrophotometric techniques, which could be applied to determine the properties of 2-{2-Chloro[(4-fluorophenyl)sulfonyl]anilino}acetic acid as well.
Applications De Recherche Scientifique
Synthesis and Application in Carbohydrate Chemistry
The compound has been utilized in carbohydrate chemistry, specifically for the protection of hydroxyl groups. A study by Spjut, Qian, and Elofsson (2010) demonstrates the synthesis and application of a related compound, the 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group, for protecting hydroxyl groups in carbohydrates. The Fsec group was shown to be stable under acidic conditions and cleaved under mild basic conditions, highlighting its potential utility in synthetic carbohydrate chemistry (Spjut, Qian, & Elofsson, 2010).
Reactivity and Spectral Studies
Another study focuses on the reactivity and spectral analysis of halogen substituted phenylacetic acids. Srivastava et al. (2015) conducted a detailed study on the structural properties, reactivity descriptors, acidity, and vibrational spectra of various halogenated phenylacetic acids, including compounds similar to 2-{2-Chloro[(4-fluorophenyl)sulfonyl]anilino}acetic acid. This research provides insights into the chemical behavior of such compounds (Srivastava et al., 2015).
Photoelectric Properties Research
Zhao et al. (2016) explored the photoelectric properties of a bulky steric hindrance fluorene functionalized aniline intermediate. Their research offers insights into the potential of such compounds in the fabrication of organic semiconductor luminescent devices, highlighting the significance of these compounds in the field of materials science and electronics (Zhao et al., 2016).
Synthesis and Anticancer Activity
Liu Ying-xiang (2007) investigated the synthesis and in vitro anticancer activity of a related compound, 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid. This study highlights the potential biomedical applications of such compounds in developing new anticancer agents (Liu Ying-xiang, 2007).
Propriétés
IUPAC Name |
2-(2-chloro-N-(4-fluorophenyl)sulfonylanilino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO4S/c15-12-3-1-2-4-13(12)17(9-14(18)19)22(20,21)11-7-5-10(16)6-8-11/h1-8H,9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVHICIGQUGUIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901208894 | |
| Record name | N-(2-Chlorophenyl)-N-[(4-fluorophenyl)sulfonyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901208894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-Chloro[(4-fluorophenyl)sulfonyl]anilino}acetic acid | |
CAS RN |
337921-99-0 | |
| Record name | N-(2-Chlorophenyl)-N-[(4-fluorophenyl)sulfonyl]glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=337921-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Chlorophenyl)-N-[(4-fluorophenyl)sulfonyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901208894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



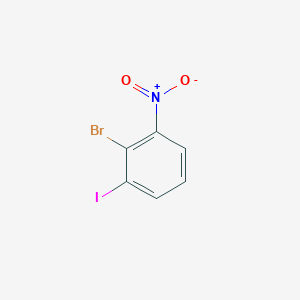
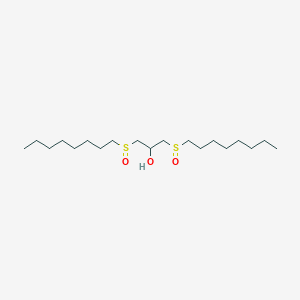

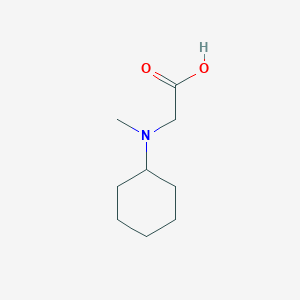
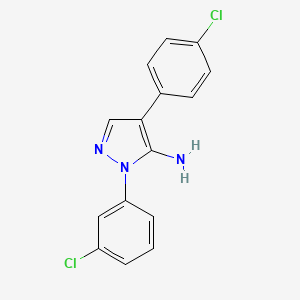


![2-[(4-chloro-3-nitrophenyl)carbonyl]-1-methyl-1H-imidazole](/img/structure/B3035524.png)
![2-[(4-bromophenyl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3035525.png)
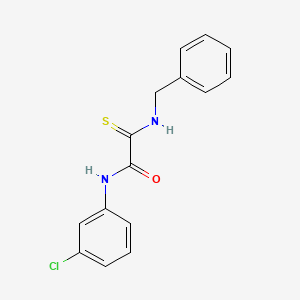
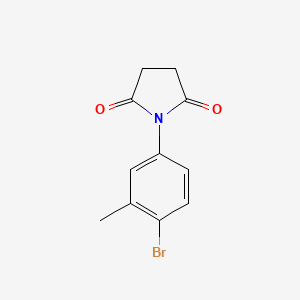
![6-chloro-1-[(2-chlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B3035530.png)
![4-(6-chloro-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazol-2-yl)phenyl methyl ether](/img/structure/B3035531.png)
![4-{6-chloro-1-[(4-methylbenzyl)oxy]-1H-1,3-benzimidazol-2-yl}phenyl methyl ether](/img/structure/B3035532.png)